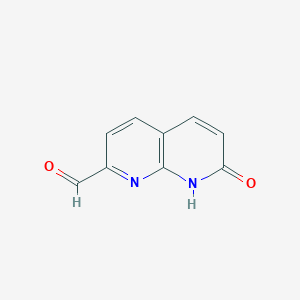

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde

Descripción general

Descripción

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a chemical compound with the CAS Number: 959617-00-6. It has a molecular weight of 174.16 . It is a powder form substance .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is the core structure of the compound , has been a topic of considerable interest due to their diverse biological activities and photochemical properties . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis

The compound is a powder form substance . It is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Introduction of Benzo[h]quinoline and 1,10-Phenanthroline Subunits : Through the Friedländer synthesis methodology, derivatives of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde have been utilized to introduce benzo[h]quinoline and 1,10-phenanthroline subunits, demonstrating the compound's versatility in synthesizing complex heterocyclic systems (Riesgo, Jin, & Thummel, 1996).

Three-Component Reaction Forming Naphthyridones : A novel three-component reaction forming dihydro 2,7-naphthyridine-1-ones showcases the compound's potential in synthesizing lophocladine analogs, indicating its importance in creating complex organic molecules (Sellstedt & Almqvist, 2011).

Silver-Catalyzed Tandem Synthesis : A silver-catalyzed regioselective tandem synthesis of highly functionalized naphthyridines demonstrates the compound's application in efficiently creating functionalized heterocycles, which are valuable in various synthetic applications (Verma et al., 2013).

Biological Applications

Antitumor Activities : The synthesis of novel functionalized 1,8-naphthyridine derivatives, including those derived from this compound, and their evaluation for antiproliferative properties in vitro against cancer cells highlight the compound's potential in medicinal chemistry and drug development (Fu et al., 2015).

Material Science

Fluorescent Probe for Al3+ : The development of a Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al3+ demonstrates the compound's utility in sensing and material science applications, offering a pathway to high selectivity towards Al3+ ions (Yue, Li, & Yang, 2017).

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Mode of Action

It is known that naphthyridines, a class of compounds to which this molecule belongs, can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Naphthyridines, in general, have been found to impact a variety of biological pathways due to their diverse biological activities .

Propiedades

IUPAC Name |

7-oxo-8H-1,8-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1-5H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNVSTBHQCEKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=O)N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2767358.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2767362.png)

![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2767365.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2767369.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)

![1-[(E)-3-(benzotriazol-1-yl)prop-1-enyl]benzotriazole](/img/structure/B2767375.png)

![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)

![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)